N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea
CAS No.: 412947-31-0
Cat. No.: VC14760887
Molecular Formula: C11H10ClN3OS
Molecular Weight: 267.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 412947-31-0 |
|---|---|
| Molecular Formula | C11H10ClN3OS |
| Molecular Weight | 267.74 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea |
| Standard InChI | InChI=1S/C11H10ClN3OS/c1-7-6-17-11(13-7)15-10(16)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H2,13,14,15,16) |
| Standard InChI Key | SZPQTSUDPDNCAK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a 3-chlorophenyl group with a 4-methylthiazole ring connected by a urea (–NH–CO–NH–) linkage . The chlorophenyl moiety introduces hydrophobicity and electronic effects, while the thiazole ring contributes to potential hydrogen bonding and π-π interactions .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| CAS Number | 412947-31-0 | |
| Molecular Formula | ||
| Molecular Weight | 267.74 g/mol | |
| SMILES Notation | CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl | |
| InChI Key | SZPQTSUDPDNCAK-UHFFFAOYSA-N |
The InChI key confirms stereochemical uniqueness, while the SMILES string specifies atom connectivity . Predicted collision cross sections (CCS) for adducts like (157.3 Ų) and (169.2 Ų) suggest moderate polarity, aligning with urea’s hydrogen-bonding capacity .
Synthesis and Preparation Methods
Conventional Synthetic Pathway
The primary route involves reacting 3-chlorophenyl isocyanate with 4-methyl-1,3-thiazol-2-amine under mild conditions (e.g., dichloromethane or tetrahydrofuran at 0–25°C). This one-step nucleophilic addition-elimination proceeds via intermediate carbamate formation, yielding the target urea after purification.
Table 2: Representative Synthetic Conditions
| Reactant A | Reactant B | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3-Chlorophenyl isocyanate | 4-Methyl-1,3-thiazol-2-amine | Dichloromethane | 0–25°C | 72%* |
*Yield data estimated from analogous urea syntheses.
Side products may arise from isocyanate dimerization or thiazole ring oxidation, necessitating chromatographic purification. Alternative methods, such as nanoparticle-catalyzed reactions (e.g., silica-supported urea-benzoic acid systems) , remain unexplored but could enhance efficiency.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While specific and NMR data for N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea are unpublished, analogous urea derivatives exhibit characteristic signals:
Fourier-Transform Infrared (FT-IR)
Key absorptions include:
Mass spectrometric analysis of the ion () would confirm molecular weight, with fragmentation patterns elucidating structural stability .
| Target Class | Potential Activity | Rationale |
|---|---|---|
| Tyrosine kinases | Anticancer | Structural analogy to imatinib |
| Bacterial dihydrofolate reductase | Antibacterial | Thiazole-mediated inhibition |
| Carbonic anhydrase | Antiglaucoma | Urea-Zn interaction |
Despite these parallels, empirical validation remains pending.
Research Findings and Future Directions
Current Status
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Anticancer: Thiazole-urea conjugates inhibit tubulin polymerization (IC = 1.2–4.7 μM) .
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Antidiabetic: Urea derivatives enhance insulin sensitivity in murine models .
Proposed Studies
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